2-(5-Chloro-2-nitrophenyl)-1h-benzimidazole

Chagas disease Trypanosoma cruzi nitroarylbenzimidazole

2-(5-Chloro-2-nitrophenyl)-1H-benzimidazole (CAS 10173-75-8, molecular formula C13H8ClN3O2, molecular weight 273.68 g/mol) is a heterocyclic aromatic compound belonging to the 2-arylbenzimidazole class, featuring a benzimidazole core substituted at the 2-position with a 5-chloro-2-nitrophenyl group. It is designated NSC 128748 in the NCI database and has been characterized with a computed LogP of approximately 4.31 and a polar surface area (PSA) of 74.5 Ų.

Molecular Formula C13H8ClN3O2
Molecular Weight 273.67 g/mol
CAS No. 10173-75-8
Cat. No. B12938259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Chloro-2-nitrophenyl)-1h-benzimidazole
CAS10173-75-8
Molecular FormulaC13H8ClN3O2
Molecular Weight273.67 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
InChIInChI=1S/C13H8ClN3O2/c14-8-5-6-12(17(18)19)9(7-8)13-15-10-3-1-2-4-11(10)16-13/h1-7H,(H,15,16)
InChIKeyRXTKSFISKHTFHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Chloro-2-nitrophenyl)-1H-benzimidazole (CAS 10173-75-8): Core Physicochemical and Structural Baseline for Procurement Decisions


2-(5-Chloro-2-nitrophenyl)-1H-benzimidazole (CAS 10173-75-8, molecular formula C13H8ClN3O2, molecular weight 273.68 g/mol) is a heterocyclic aromatic compound belonging to the 2-arylbenzimidazole class, featuring a benzimidazole core substituted at the 2-position with a 5-chloro-2-nitrophenyl group [1]. It is designated NSC 128748 in the NCI database and has been characterized with a computed LogP of approximately 4.31 and a polar surface area (PSA) of 74.5 Ų . The compound contains a nitro group amenable to bioreduction, positioning it within the broader family of nitroheterocyclic bioreductive agents [2]. Its dual chloro-nitro substitution pattern distinguishes it from mono-substituted 2-phenylbenzimidazole analogs and underpins its utility in antiparasitic and anticancer probe development.

Why 2-(5-Chloro-2-nitrophenyl)-1H-benzimidazole Cannot Be Replaced by Generic 2-Phenylbenzimidazoles in Bioreductive or Antiparasitic Screening Cascades


Within the 2-arylbenzimidazole series, biological activity is exquisitely sensitive to the nature and position of substituents on the 2-aryl ring. Studies on five nitroarylbenzimidazole congeners (NB, BNB, PNB, PMNB, and PCNB) demonstrate that changing the halogen (Cl vs. Br) or replacing halogen with methyl or H at the 5-position of the 2-nitrophenyl ring produces a rank-order shift in anti-Trypanosoma cruzi activity spanning from most potent (PMNB) to least (NB), with PCNB occupying an intermediate position [1]. Furthermore, in virus-directed enzyme prodrug therapy (VDEPT) models, benzimidazoles bearing nitro groups on the phenyl ring exhibit fundamentally different pro-apoptotic kinetics compared to chlorophenyl-substituted analogs, with nitro-group-containing compounds showing stronger activity under hypoxic conditions and a 12-fold reduction in required exposure time (from 48 h to 4 h) in virused A549 cells [2]. These structure-activity gradients mean that substitution of PCNB with a close analog lacking the 5-chloro-2-nitro motif will alter both potency rank and mechanism-dependent cytotoxicity, rendering generic replacement scientifically invalid without re-validation.

Quantitative Differentiation Evidence for 2-(5-Chloro-2-nitrophenyl)-1H-benzimidazole Against Closest Structural Analogs


Anti-Trypanosoma cruzi Growth Inhibition Rank: PCNB vs. Four 2-Nitrophenylbenzimidazole Analogs

In a head-to-head comparison of five 2-nitrophenylbenzimidazole derivatives against T. cruzi epimastigotes, compound PCNB (2-(5-chloro-2-nitrophenyl)-1H-benzimidazole) ranked second in potency behind only PMNB (p-methyl analog) and ahead of PNB, BNB, and NB [1]. This establishes PCNB as the preferred choice among halogenated analogs for antiparasitic screening, outperforming the bromo-substituted BNB and the unsubstituted NB.

Chagas disease Trypanosoma cruzi nitroarylbenzimidazole antiparasitic

Lipophilicity (LogP) Differentiation: PCNB vs. Unsubstituted 2-Nitrophenylbenzimidazole (NB)

The target compound exhibits a computed LogP of 4.31 , substantially higher than the LogP of 1.32 reported for the unsubstituted benzimidazole core [1]. Among the 2-nitrophenylbenzimidazole series characterized by Brain-Isasi et al. (2008), PCNB demonstrates intermediate lipophilicity coupled with measurable effective permeability (Pe) and an experimentally determined ionization constant (pKa) [2], establishing a distinct physicochemical profile relative to the non-chlorinated NB analog.

lipophilicity physicochemical properties permeability drug-likeness

Nitroreductase Substrate Potential in Hypoxia-Selective Prodrug Activation: 2-Nitro vs. Non-Nitro Benzimidazole Analogs

In a virus-directed enzyme prodrug therapy (VDEPT) study, benzimidazole derivatives bearing nitro groups demonstrated pro-apoptotic activity in both normoxia and hypoxia, with N-oxide/nitro-group-containing compounds exhibiting the strongest activity [1]. The study found that compounds with chlorophenyl substituents (lacking nitro groups) showed lower impact on apoptosis pathway induction compared to nitro-bearing compounds [2]. The exposure time required for activity was reduced from 48 h to 4 h in virused A549 cells for the most active nitro-containing compounds, representing a 12-fold temporal potency gain under hypoxia-mimicking conditions [1].

bioreductive prodrug nitroreductase hypoxia VDEPT cancer

Electrochemical Reduction Fingerprint: Irreversible Cathodic Response Differentiating PCNB from Non-Nitro Benzimidazoles in Analytical Detection

Six 2-nitrophenylbenzimidazole derivatives, including PCNB, were characterized by differential pulse polarography (DPP), tast polarography, and cyclic voltammetry [1]. All compounds exhibited two irreversible cathodic responses across a wide pH range, attributable to the nitro group reduction [2]. The DPP method achieved detection limits of 1 × 10⁻⁷ mol L⁻¹, quantitation limits of 1 × 10⁻⁶ mol L⁻¹, and recovery percentages exceeding 99% [1]. This electrochemical signature is absent in non-nitro benzimidazole analogs and provides a validated analytical quality-control (QC) method for batch-to-batch purity assessment.

electrochemistry differential pulse polarography analytical method validation quality control

Chloro-Substituent Impact on Anticancer Selectivity: Class-Level Comparison of 2-Chloro vs. 2-Nitro 2-Phenylbenzimidazoles in Breast Cancer Lines

A systematic SAR study of 1-sec/tert-butyl-2-chloro/nitrophenylbenzimidazole derivatives against MDA-MB-231 and MCF-7 breast cancer cell lines demonstrated that chloro-substituted benzimidazoles generally exhibited better inhibitory effects compared to nitro-substituted analogs [1]. The most potent chloro-substituted compound (4b3) achieved an IC50 of 54.62 µM against MCF-7, while ortho-chloro-substituted derivatives 4a7 and 4b1 showed good selectivity towards MDA-MB-231 cells [1]. This supports the rationale that the 5-chloro substituent on PCNB contributes to anticancer activity in a manner distinct from purely nitro-substituted congeners, and that dual chloro-nitro substitution may offer a balanced activity-selectivity profile.

anticancer MDA-MB-231 MCF-7 structure-activity relationship selectivity

Validated Application Scenarios for 2-(5-Chloro-2-nitrophenyl)-1H-benzimidazole in Antiparasitic, Bioreductive Oncology, and Analytical Research Programs


Chagas Disease Drug Discovery: Prioritized Halogenated 2-Nitrophenylbenzimidazole for T. cruzi Screening Cascades

Based on the direct rank-order comparison among five congeners (PMNB > PCNB > PNB > BNB > NB) [1], PCNB is the preferred chlorinated 2-nitrophenylbenzimidazole for T. cruzi epimastigote growth inhibition assays. Its intermediate potency and defined physicochemical profile (measurable pKa, log P, and effective permeability) [1] make it an ideal starting point for structure-activity relationship (SAR) expansion. Procurement of PCNB alongside PMNB and PNB enables a complete halogen/methyl substitution matrix for lead optimization programs targeting Chagas disease.

Hypoxia-Selective Prodrug Development: Bioreductive Substrate for Nitroreductase-Mediated VDEPT Strategies

The 2-nitrophenyl motif on PCNB aligns with the pharmacophore requirements for nitroreductase (NTR) substrate recognition, as demonstrated by Szewczuk et al. (2017) where nitro-group-bearing benzimidazoles achieved a 12-fold temporal potency gain (4 h vs. 48 h exposure) in virused A549 cells under hypoxic conditions [2]. PCNB is therefore positioned as a scaffold for designing hypoxia-activated prodrugs in VDEPT or antibody-directed enzyme prodrug therapy (ADEPT) platforms. Its LogP of 4.31 supports adequate cell membrane penetration for intracellular NTR access.

Analytical Reference Standard: Validated Electrochemical Detection for QC and Stability Studies

The validated DPP method (LOD 1 × 10⁻⁷ mol L⁻¹, LOQ 1 × 10⁻⁶ mol L⁻¹, recovery > 99%, CV < 2%) [3] provides a robust analytical framework for using PCNB as a reference standard in electrochemical detection workflows. The two characteristic irreversible cathodic peaks serve as a specific identity and purity fingerprint that non-nitro benzimidazole analogs cannot replicate. This enables procurement of PCNB as a qualified reference material for method development, forced degradation (hydrolytic stability) studies, and batch-release testing in GLP environments.

Dual-Mechanism Anticancer Probe: Combining Chloro-Driven Cytotoxicity with Nitro-Driven Bioreductive Activation

The class-level evidence that chloro-substituted 2-phenylbenzimidazoles outperform nitro-only analogs in direct cytotoxicity against MCF-7 and MDA-MB-231 cells [4], combined with the hypoxia-selective activation conferred by the nitro group [2], positions PCNB as a dual-mechanism anticancer probe. For medicinal chemistry groups evaluating benzimidazole-based kinase inhibitors or DNA-damaging agents, PCNB offers a differentiated starting point that cannot be replicated by single-substituent (chloro-only or nitro-only) 2-phenylbenzimidazoles.

Quote Request

Request a Quote for 2-(5-Chloro-2-nitrophenyl)-1h-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.